6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves several steps. One common method includes the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions . Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. Compared to these, 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may exhibit unique properties due to its specific substituents, which can influence its antibacterial activity and pharmacokinetic profile .
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-2-6-17(7-3-15)23(28)21-14-27(13-16-4-8-18(25)9-5-16)22-11-10-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWJOIDKMVFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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